molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9

3-Bromobenzophenone

Cat. No. B087063
CAS RN: 1016-77-9
M. Wt: 261.11 g/mol
InChI Key: XNUMUNIJQMSNNN-UHFFFAOYSA-N
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Description

3-Bromobenzophenone is a chemical compound with the formula C13H9BrO. It has a molecular weight of 261.114 .


Synthesis Analysis

The synthesis of 3-Bromobenzophenone involves several stages. One method involves the reaction of m-bromobenzoic acid with thionyl chloride, followed by a reaction with benzene and aluminum (III) chloride in chloroform . Another method involves the use of acetylacetone in the presence of aryl halides .


Molecular Structure Analysis

3-Bromobenzophenone contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Chemical Reactions Analysis

The chemical reactions of 3-Bromobenzophenone are complex and can involve various processes. For example, it can participate in Suzuki coupling reactions, which are C-C bond-forming procedures catalyzed with palladium species under a basic medium .


Physical And Chemical Properties Analysis

3-Bromobenzophenone has a fusion (melting) point of 350.15 K . It has a density of 1.4±0.1 g/cm³, a boiling point of 355.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

3-Bromobenzophenone is used as an intermediate in Suzuki–Miyaura cross-coupling reactions . This reaction is a carbon-carbon bond-forming procedure catalyzed with palladium species under a basic medium . The intermediates of interest in this reaction are 4-bromobenzophenone, 4-phenylbenzophenone, and 3-bromobenzophenone .

Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues

3-Bromobenzophenone is used in the synthesis of key intermediates of Ketoprofen and Bifonazole analogues . Ketoprofen is an anti-inflammatory drug, and Bifonazole is an antifungal drug . Both these drugs have aryl ketones as synthetic intermediates .

Synthesis of Aromatic Ketones

Aromatic ketones are important compounds because of their utility as synthetic intermediates and applications as light-absorbing compounds and biological activities . 3-Bromobenzophenone is used in the synthesis of these aromatic ketones .

Synthesis of Farnesol Analogues

3-Bromobenzophenone is used in the synthesis of a family of farnesol analogues, incorporating aromatic rings . These analogues are synthesized in high yields through the development of a regioselective coupling of allylic tetrahydropyranyl ethers with organometallic reagents .

Thermochemical Data Collection

3-Bromobenzophenone is used in the collection of thermochemical data . The National Institute of Standards and Technology (NIST) uses it to deliver a high-quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .

Phase Change Data Collection

3-Bromobenzophenone is used in the collection of phase change data . This data is compiled by the Thermodynamics Research Center, NIST Boulder Laboratories .

Safety and Hazards

3-Bromobenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on 3-Bromobenzophenone is ongoing, and it continues to be a subject of interest in the field of organic chemistry. For instance, it has been used in the synthesis of key intermediates of drugs and other biologically active compounds .

properties

IUPAC Name

(3-bromophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUMUNIJQMSNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144045
Record name 3-Bromobenzophenone
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Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzophenone

CAS RN

1016-77-9
Record name 3-Bromobenzophenone
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Record name 3-Bromobenzophenone
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Record name 3-Bromobenzophenone
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Record name 3-bromobenzophenone
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Synthesis routes and methods I

Procedure details

1.65 ml (12.50 mmol) 3-Bromobenzoyl chloride was dissolved in 10 ml of dry benzene. This solution was then added cautiously under stirring to a suspension of 2.00 g (15.00 mmol, 1.20 eq.) aluminum chloride in 20 ml dry benzene at 10° C. After the complete addition the resulting mixture was refluxed for 5 h. After quenching the mixture by adding water and conc. hydrochloric acid the aq. layer was extracted with ethyl acetate. The comb. org. fractions were dried over Na2SO4 and evaporated. Column chromatography (hexanes/ether (9+1)) yielded 3.02 g (11.55 mmol, 92.40%) (3-Bromo-phenyl)-phenyl-methanone as a white solid.
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
hexanes ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 8.25 g (52.5 mmol) of bromobenzene in 100 mL of THF, 70 mL (105 mmol) of 2.5 M tBuLi in pentane was added dropwise with vigorous stirring for 2 h at −80° C. This mixture was slowly warmed to room temperature and then stirred for 30 min at this temperature. 11.4 g (50 mmol) of 3-bromo-N,N-dimethylbenzamide was added at 0° C., and the resulting mixture was stirred for 12 hr at room temperature. 150 mL of water was added, the organic solvent was evaporated using a rotary evaporator, and the product was extracted with 2×100 mL of dichloromethane. The combined extracts were dried over K2CO3 and then evaporated to dryness. This procedure gave 12.2 g (89%) of 16 which was further used without an additional purification.
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Yield
89%

Synthesis routes and methods III

Procedure details

m-Bromobenzoyl chloride is reacted with benzene to form m-bromobenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Phenyl(3-bromophenyl) ketone thiosemicarbazone (13) Into a round bottom flask containing the appropriate ketone (1.79 g, 6.84 mmol), 30 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes. To the warm ketone solution, thiosemicarbazide (0.600 g, 6.59 mmol) and 1% solution of HOAc (0.8 mL) were added. The reaction mixture was refluxed under nitrogen atmosphere for 26 h, at which point, the solvent was evaporated and, the crude reaction mixture was purified by flash chromatography (30% EtOAc/70% hex) to obtain 0.7739 g (2.32 mmol) of the product in a 34% yield.
Name
Phenyl(3-bromophenyl) ketone thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromobenzophenone
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Q & A

Q1: What are the typical applications of 3-Bromobenzophenone in organic synthesis?

A1: 3-Bromobenzophenone serves as a versatile building block in organic synthesis, particularly in transition-metal catalyzed reactions.

    Q2: How can electrochemical techniques be applied to study reactions involving 3-Bromobenzophenone?

    A2: Electrochemical methods, specifically sonovoltammetry, provide insights into the kinetics of fast homogeneous reactions coupled with heterogeneous electron transfer processes involving 3-Bromobenzophenone. [] For instance, the reductive dehalogenation of 3-Bromobenzophenone can be investigated using sonovoltammetry. This technique utilizes power ultrasound to enhance mass transport at the electrode surface, mimicking the behavior of microelectrodes and allowing for the determination of kinetic parameters even for fast reactions. []

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